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Hexaethylene glycol phosphoramidite

Cat. No.: B607940
M. Wt: 784.9 g/mol
InChI Key: ZTCKUVQHKIMCLI-UHFFFAOYSA-N
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Description

Contextualizing Non-Nucleosidic Building Blocks in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, which are short nucleic acid polymers, is a cornerstone of modern molecular biology and biotechnology. mdpi.com While the primary building blocks are the four standard nucleoside phosphoramidites (A, C, G, and T), there is a growing demand for oligonucleotides with modified properties. This has led to the development and use of non-nucleosidic phosphoramidites, which are reagents designed to introduce various functionalities into synthetic oligonucleotides. nih.gov

These non-nucleosidic building blocks can be incorporated at the termini of an oligonucleotide or internally between nucleotide residues. nih.gov They are used to introduce a wide array of modifications, including fluorescent dyes, quenchers, biotin (B1667282), and other ligands. Spacers, such as hexaethylene glycol, are a critical class of non-nucleosidic modifiers. They provide a physical separation between a functional molecule and the oligonucleotide, which can be crucial for maintaining the desired activity of both moieties. lumiprobe.combroadpharm.comaxispharm.com The hydrophilic nature of ethylene (B1197577) glycol-based linkers is particularly advantageous as they are less likely to cause the hydrophobic collapse that can occur with simple carbon chains, thus maintaining a more extended conformation in aqueous solutions. lunanano.ca

Foundational Principles of Phosphoramidite (B1245037) Chemistry for Oligonucleotide Modification

The synthesis of oligonucleotides, including those with non-nucleosidic modifications, is predominantly carried out using the phosphoramidite method on a solid support. nih.govacs.org This highly efficient and automatable process involves a four-step cycle that is repeated for the addition of each building block, whether it be a standard nucleoside or a modifier like hexaethylene glycol phosphoramidite. lumiprobe.comaxispharm.com

The synthetic cycle consists of the following steps:

Detritylation: The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support. This exposes a reactive hydroxyl group for the next coupling step. axispharm.comacs.org

Coupling: The next phosphoramidite in the sequence, which has been activated by a catalyst such as tetrazole, is then coupled to the free 5'-hydroxyl group. axispharm.comacs.org This reaction is highly efficient, typically exceeding 99%. axispharm.com

Capping: To prevent the elongation of any unreacted chains in subsequent cycles, a capping step is performed. This involves the acetylation of the unreacted 5'-hydroxyl groups, rendering them inert. axispharm.comacs.org

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester. acs.org

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product. axispharm.com this compound is designed to be fully compatible with this standard synthetic cycle, allowing for its seamless integration into an oligonucleotide sequence. lumiprobe.com

Research Findings on Hexaethylene Glycol Linkers

Research has demonstrated the significant impact of incorporating hexaethylene glycol linkers into oligonucleotides. One study involved tethering the fluorescent dye Hoechst 33258 to the 5'-terminus of 15-mer oligodeoxynucleotides using a hexa(ethylene glycol) linker. The results showed a substantial increase in the thermal stability of the DNA duplexes, with the melting temperature (Tm) increasing by 10-16°C. The conjugation reaction itself was also highly efficient, with yields reaching up to 75%. acs.orgnih.gov

Properties of this compound
PropertyValueReference
Chemical FormulaC42H61N2O10P lumiprobe.comaxispharm.com
Molecular Weight784.92 g/mol lumiprobe.comaxispharm.com
CAS Number125607-09-2 lumiprobe.combroadpharm.com
AppearanceColorless/yellowish oil lumiprobe.com
SolubilityGood in most organic solvents lumiprobe.com
Storage Conditions-20°C in the dark lumiprobe.comlunanano.ca
Impact of Hexa(ethylene glycol) Linker on DNA Duplex Stability
ParameterFindingReference
Conjugation YieldUp to 75% acs.orgnih.gov
Increase in Melting Temperature (Tm)10-16°C acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H61N2O10P B607940 Hexaethylene glycol phosphoramidite

Properties

Molecular Formula

C42H61N2O10P

Molecular Weight

784.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3

InChI Key

ZTCKUVQHKIMCLI-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hexaethylene glycol phosphoramidite

Origin of Product

United States

Synthetic Methodologies for Hexaethylene Glycol Phosphoramidite Derivatization

Protection Strategies for Hexaethylene Glycol Hydroxyl Groups

The synthesis of hexaethylene glycol phosphoramidite (B1245037) begins with the selective protection of one of the two primary hydroxyl groups of hexaethylene glycol. This mono-protection is crucial to ensure that the subsequent phosphitylation reaction occurs at only one end of the glycol chain.

The most common and effective protecting group for this purpose is the dimethoxytrityl (DMT) group. harvard.edu The DMT group is acid-labile, meaning it can be easily removed under mild acidic conditions, a standard step in automated solid-phase oligonucleotide synthesis. harvard.edu This allows for the deprotection of the hydroxyl group on the solid support, enabling the subsequent coupling of the next phosphoramidite in the sequence.

The reaction to introduce the DMT group involves reacting hexaethylene glycol with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine. researchgate.net Pyridine acts as a catalyst and an acid scavenger. The stoichiometry of the reactants is carefully controlled to favor the formation of the mono-DMT protected product over the di-protected species.

ReactantRoleCommon Reagents
Hexaethylene GlycolStarting material with two primary hydroxyl groups.Hexaethylene glycol
Protecting Group ReagentReacts with a hydroxyl group to form a protective ether linkage.4,4'-Dimethoxytrityl chloride (DMT-Cl)
Base/CatalystFacilitates the reaction and neutralizes the generated acid (HCl).Pyridine, 4-dimethylaminopyridine (B28879) (DMAP)
SolventProvides a medium for the reaction.Dichloromethane (B109758), Acetonitrile (B52724)

Other protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), are also used in organic synthesis but are less common for this specific application due to the well-established compatibility of the DMT group with the phosphoramidite synthesis cycle. harvard.edu

Phosphitylation Reactions in the Preparation of Hexaethylene Glycol Phosphoramidite

Once the mono-protected hexaethylene glycol is obtained and purified, the remaining free hydroxyl group is phosphitylated. This reaction converts the alcohol into a phosphoramidite, the reactive species required for coupling during oligonucleotide synthesis. wikipedia.org

The most widely used phosphitylating agent is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. umich.edu This reagent reacts with the free hydroxyl group of the DMT-protected hexaethylene glycol in the presence of a weak base, such as N,N-diisopropylethylamine (DIPEA) or a non-nucleophilic base, to yield the desired this compound. umich.edu

The reaction is typically carried out in an anhydrous aprotic solvent like acetonitrile or dichloromethane under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the reactive phosphitylating agent and the product. google.com

Key Components of the Phosphitylation Reaction:

Mono-protected Hexaethylene Glycol: The substrate with a single free hydroxyl group.

Phosphitylating Agent: A reagent that introduces the phosphoramidite moiety. A common choice is 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite. google.com

Activator: A mild acid, such as 1H-tetrazole or 4,5-dicyanoimidazole, is used to protonate the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. wikipedia.orggoogle.com

Solvent: Anhydrous acetonitrile is the solvent of choice for automated DNA synthesis. wikipedia.org

The 2-cyanoethyl group serves as a protecting group for the phosphite (B83602), which is later removed during the final deprotection of the oligonucleotide. wikipedia.org The diisopropylamino group is a leaving group during the coupling reaction on the solid support.

Optimization of Derivatization Protocols for Research Applications

The efficiency of each step in the synthesis of this compound is critical for obtaining a high-purity product, which is essential for successful oligonucleotide synthesis. Optimization of the protocols focuses on maximizing yield and minimizing side products.

Key Optimization Parameters:

ParameterObjectiveTypical Conditions/Strategies
Purity of Reactants To prevent side reactions and ensure high coupling efficiency.Use of high-purity, anhydrous solvents and reagents. nih.gov
Stoichiometry To favor mono-protection and complete phosphitylation.Precise control over the molar ratios of reactants.
Reaction Time To ensure complete reaction without degradation.Monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Temperature To control reaction rate and selectivity.Phosphitylation is often carried out at room temperature or slightly below. google.com
Purification To isolate the desired product from unreacted starting materials and byproducts.Column chromatography on silica (B1680970) gel is a standard method.

For research applications, the final phosphoramidite product must be of high purity (typically >95%) to ensure high stepwise coupling efficiencies during automated oligonucleotide synthesis. lumiprobe.com Impurities can lead to the formation of truncated or modified oligonucleotides, which are difficult to separate from the desired full-length product. The stability of the final phosphoramidite is also a concern; it is typically stored under anhydrous conditions at low temperatures (-20°C) to prevent degradation. lumiprobe.com

Integration and Performance in Solid Phase Oligonucleotide Synthesis Platforms

Standard Protocols for Hexaethylene Glycol Phosphoramidite (B1245037) Incorporation

The use of hexaethylene glycol phosphoramidite in automated synthesis generally follows standard protocols developed for conventional nucleoside phosphoramidites, with minor adjustments to optimize coupling efficiency.

The incorporation of this compound, often referred to as Spacer CE-Phosphoramidite 18, into an oligonucleotide sequence during automated solid-phase synthesis is a routine process that does not necessitate significant deviations from standard synthesizer protocols. biosearchtech.comcambio.co.ukglenresearch.com The phosphoramidite is typically dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M before being placed on the synthesizer. glenresearch.com

The coupling reaction itself involves the activation of the phosphoramidite with an activating agent, such as a tetrazole-type or imidazole-type activator, to form a reactive intermediate. biosearchtech.comtcichemicals.com This activated species then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. biosearchtech.com While standard base couplings are generally rapid (around 30 seconds), modifiers like this compound often benefit from extended coupling times, typically in the range of 5 to 10 minutes, to ensure high coupling efficiency. biosearchtech.comtrilinkbiotech.com A molar excess of the phosphoramidite and activator, commonly a 5-fold and 20-fold excess respectively, is used relative to the synthesis scale to drive the reaction to completion. biosearchtech.com

Following the coupling step, a capping step is performed to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences in subsequent cycles. biosearchtech.com The efficiency of the coupling reaction is generally high, often exceeding 98-99%. biosearchtech.com However, due to the bulkier nature of the hexaethylene glycol moiety compared to a standard nucleoside, optimizing coupling time and reagent concentration can be crucial for achieving maximal efficiency. trilinkbiotech.com

Table 1: Typical Coupling Parameters for this compound

ParameterRecommended ConditionRationale
Phosphoramidite Concentration0.1 M in anhydrous acetonitrileEnsures sufficient reagent availability for the coupling reaction. glenresearch.com
ActivatorTetrazole or imidazole-type (e.g., ETT, DCI)Efficiently catalyzes the formation of the reactive phosphite (B83602) triester intermediate. biosearchtech.comtcichemicals.com
Coupling Time5-15 minutesAccommodates the potential for slower reaction kinetics due to steric hindrance. biosearchtech.comtrilinkbiotech.com
Reagent Excess (vs. solid support loading)~5-fold for phosphoramidite, ~20-fold for activatorDrives the coupling reaction towards completion. biosearchtech.com

The final stage of oligonucleotide synthesis involves the removal of protecting groups from the phosphate (B84403) backbone and the nucleobases, as well as cleavage of the oligonucleotide from the solid support. biosearchtech.com For oligonucleotides containing a hexaethylene glycol linker, standard deprotection and cleavage conditions are generally applicable. biosearchtech.comcambio.co.ukglenresearch.com

The most common method involves treating the solid support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or elevated temperatures (e.g., 55°C) for several hours. biosearchtech.comglenresearch.com This single treatment simultaneously achieves two critical actions:

Phosphate Deprotection: The 2-cyanoethyl protecting groups on the phosphotriester linkages are removed via β-elimination. biosearchtech.comyoutube.com

Cleavage: The succinyl linker attaching the oligonucleotide to the solid support is hydrolyzed, releasing the full-length oligonucleotide into solution. umich.edu

The hexaethylene glycol linker itself is stable to these standard basic deprotection conditions. cambio.co.uk However, if the oligonucleotide contains other base-labile modifications, milder deprotection strategies may be necessary. nih.govglenresearch.com These can include the use of potassium carbonate in methanol (B129727) or a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA), which can significantly reduce deprotection times. glenresearch.comglenresearch.comnih.gov It is crucial to review the deprotection requirements for all modifications within an oligonucleotide to select the appropriate protocol. biosearchtech.comglenresearch.com

Specialized Synthesis Protocols Utilizing this compound

Beyond its use as a simple spacer, this compound can be employed in more advanced synthesis strategies to create oligonucleotides with specific functionalities and orientations.

For applications such as biosensors and microarrays, the controlled immobilization of oligonucleotides onto a surface is critical. A "reversed amidite protocol" utilizing this compound has been developed to achieve oriented surface attachment. nih.govacs.org In this approach, the synthesis is initiated from a solid support that has been functionalized to present a phosphoramidite group. nih.gov

The 4,4'-dimethoxytrityl (DMT)-protected hexaethylene glycol is then coupled to this activated support. nih.gov This reversal of the standard synthesis direction allows for the 5'-terminus of the oligonucleotide to be tethered to the surface via the hexaethylene glycol linker, leaving the 3'-end available for subsequent hybridization or enzymatic reactions. glenresearch.comnih.govnih.gov This method has been shown to achieve high surface loading densities and produce immobilized oligonucleotides of excellent sequence quality. nih.gov For instance, one study reported surface loadings as high as 3.73 x 10^10 strands/mm^2 using this protocol. nih.gov

While solid-phase synthesis is highly efficient for standard oligonucleotides, the incorporation of large or complex molecules can be challenging due to steric hindrance and limited reaction conditions on the solid support. nih.gov In such cases, off-column, or solution-phase, coupling techniques can be employed. nih.govnih.gov

One such method is the High-Efficiency Liquid-Phase (HELP) synthesis, where a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), is used. nih.gov In a variation of this concept, an oligonucleotide containing a hexaethylene glycol linker with a terminal reactive group (e.g., an amine) can be synthesized on a solid support, deprotected, and then reacted in solution with a functional molecule. nih.gov This post-synthesis functionalization approach allows for the attachment of a wide range of molecules, such as peptides, dyes, or other ligands, that may not be compatible with the conditions of automated DNA synthesis. nih.govresearchgate.net

Impact on Overall Oligonucleotide Synthesis Yields and Sequence Quality

Purification of the final product, typically by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), anion-exchange HPLC (AEX-HPLC), or polyacrylamide gel electrophoresis (PAGE), is essential to remove failure sequences and other impurities. biosearchtech.comresearchgate.net The presence of the hydrophilic hexaethylene glycol linker can alter the chromatographic behavior of the oligonucleotide, which may require optimization of the purification protocol.

The quality of the final oligonucleotide sequence is typically assessed by mass spectrometry to confirm the correct molecular weight and by tandem mass spectrometry (MS/MS) for sequence verification. nih.govwaters.combiopharmaspec.com The presence of the hexaethylene glycol linker is readily identifiable as a mass modification within the sequence. For modified oligonucleotides, ensuring complete deprotection and the absence of side products is critical for obtaining a high-quality final product. nih.gov

The Role of Hexaethylene Glycol As a Flexible Hydrophilic Spacer in Oligonucleotide Architecture

Strategic Spatial Separation of Proximal Functional Moieties

The defined length and flexibility of the HEG linker are instrumental in the precise spatial positioning of functional groups attached to an oligonucleotide. This is particularly critical in applications requiring controlled interaction—or deliberate non-interaction—between two or more moieties.

A prime example is in the design of fluorogenic probes for quantitative polymerase chain reaction (qPCR), such as TaqMan probes. These probes are dual-labeled with a reporter fluorophore and a quencher. For optimal performance, the fluorophore and quencher must be held in close proximity in the intact probe to ensure efficient fluorescence quenching, but they must also be separated effectively upon cleavage of the probe by Taq polymerase during DNA amplification. Using a flexible HEG linker to attach one or both of these dyes allows for the necessary proximity in the quenched state while ensuring that upon cleavage, the two are separated sufficiently to dequench the fluorophore, leading to a strong, detectable signal. nih.govresearchgate.net The flexibility of the linker can lead to superior probe performance and single-molecule detection limits compared to more rigid linker strategies. nih.govresearchgate.net

Furthermore, HEG spacers are employed to distance oligonucleotides from solid supports to which they are immobilized. google.com This separation is crucial for microarray-based assays and other surface-based hybridization technologies. The spacer lifts the oligonucleotide away from the surface, preventing the solid support from sterically interfering with the approach and binding of the target nucleic acid, thereby improving hybridization efficiency and accessibility for enzymes. google.com

Reduction of Steric Hindrance in Complex Oligonucleotide Conjugates and Assemblies

Steric hindrance is a significant challenge in the design of complex nucleic acid structures and conjugates, where bulky molecules or adjacent oligonucleotides can impede desired interactions. HEG linkers effectively mitigate these steric clashes by introducing a long, flexible arm that creates space between the oligonucleotide and other components.

In the context of oligonucleotide arrays, probes are often synthesized at very high density. If the probes are too close to each other or to the support surface, it can hinder the hybridization of target molecules. nih.gov Research has shown that incorporating spacer molecules between the support and the oligonucleotide can dramatically increase hybridization yields, in some cases by up to 150-fold. nih.gov The optimal spacer length was found to be at least 40 atoms; this can be achieved by incorporating multiple HEG units consecutively. genelink.comnih.gov

This principle also applies to oligonucleotide conjugates. When oligonucleotides are linked to large molecules such as proteins, antibodies, or drug delivery vehicles, the bulky conjugate can sterically block the oligonucleotide from binding to its target sequence. nih.govnih.gov A HEG spacer can position the oligonucleotide away from its cumbersome partner, preserving its ability to hybridize effectively. This is vital in the development of antisense oligonucleotides and aptamer-based therapeutics, where unhindered binding to the target RNA or protein is essential for efficacy. nih.gov

Modulation of Molecular Flexibility and Conformation in Nucleic Acid Constructs

This property has been exploited to create artificial hairpin loops and folded structures in single-stranded DNA. genelink.comnih.gov By linking the 5' and 3' ends of a DNA strand (or two internal positions) with a HEG spacer, the oligonucleotide can be induced to form a stable hairpin structure. Circular dichroism studies have confirmed the formation and stability of such constructs. nih.gov

A key advantage of HEG over simpler hydrocarbon (alkyl) linkers is its hydrophilic nature. umich.edu The alternating ether oxygens and ethyl groups of the glycol chain are well-hydrated in aqueous solutions. This hydration prevents the linker from collapsing upon itself due to hydrophobic effects, a phenomenon that can occur with alkyl chains. umich.edu As a result, the HEG spacer is more likely to maintain an extended conformation, making it a reliable and predictable tether for bridging two points within a nucleic acid structure or for tethering ligands. umich.edu This controlled flexibility is also relevant in more complex structures like DNA-based nanomachines, where movement and conformational change are integral to function. itmedicalteam.pl

Influence on Hybridization Kinetics and Thermodynamic Stability

The incorporation of a non-nucleosidic linker like HEG into a DNA or RNA duplex inherently disrupts the continuous base-stacking interactions that are the primary source of duplex stability. Consequently, inserting a HEG linker within a duplex generally leads to a decrease in its thermodynamic stability, as reflected by a lower melting temperature (T_m). nih.govnih.gov The extent of this destabilization depends on the location of the linker and the surrounding sequence. nih.govnih.gov

However, this reduction in stability is not always detrimental and can be a design feature. The increased flexibility can be advantageous for certain applications. For example, in probes that rely on conformational changes, the flexibility of the linker can facilitate the transition between different states.

Research on PEGylated oligonucleotides, a broader class to which HEG belongs, shows varied effects on stability. While some studies report a decrease in T_m, others have observed a slight increase, suggesting that factors like the hydration shell created by the PEG chain can sometimes offset the loss of base-stacking interactions. nih.gov

Comparative Analysis with Other Linker Chemistries in Oligonucleotide Design

The choice of a linker is a critical design parameter, and HEG is often compared to other common spacer chemistries, such as alkyl chains, different length PEG linkers, and oligonucleotide-based linkers (e.g., poly-thymidine).

Linker TypeKey CharacteristicsTypical ApplicationAdvantagesDisadvantages
Hexaethylene Glycol (HEG) Hydrophilic, flexible, 18-atom length. genelink.comFRET probes, surface immobilization, complex conjugates. researchgate.netgoogle.comGood solubility, predictable extended conformation, reduces non-specific binding. umich.eduModerately destabilizes duplex compared to native DNA. nih.gov
Alkyl Chains (e.g., C3, C6, C12) Hydrophobic, flexible. glenresearch.comBasic spacing, creating hydrophobic domains.Simple and inexpensive.Can collapse in aqueous solution, may increase non-specific hydrophobic interactions. umich.eduresearchgate.net
Oligonucleotide Spacers (e.g., poly-T) Hydrophilic, semi-flexible, sequence-specific.Spacing in aptamer-amphiphiles, multivalent constructs.Can contribute to binding affinity, biocompatible. researchgate.netCan participate in unintended secondary structures or binding.
Rigid Linkers (e.g., araA, cyclopenthyl) Conformationally restricted. nih.govnih.govEnforcing specific geometry, structural studies.Provides precise structural definition.Lacks adaptability, may introduce strain. nih.gov

This table is generated based on findings from multiple sources. genelink.comnih.govgoogle.comumich.edunih.govglenresearch.comresearchgate.netnih.gov

Studies directly comparing these linkers have yielded important insights. For instance, in the context of aptamer-amphiphiles designed for cell targeting, oligonucleotide spacers (poly-T or poly-A) were found to restore binding affinity most effectively, followed by PEG linkers. Hydrophobic alkyl spacers resulted in the greatest loss of affinity. researchgate.net This highlights the importance of the linker's hydrophilicity and chemical nature.

In another comparative study for qPCR probes, a flexible glycerol-based linker demonstrated superior performance over a more rigid arabinoside-based (ara) linker, underscoring the benefit of flexibility in promoting efficient enzymatic cleavage. nih.govresearchgate.net Compared to simple alkyl spacers like C3 or C12, HEG's greater length and hydrophilicity make it a better choice for applications requiring significant separation and minimal hydrophobic interference. umich.eduglenresearch.com

Advanced Research Applications of Hexaethylene Glycol Phosphoramidite in Functionalized Nucleic Acids

Engineering of Fluorescently Labeled Oligonucleotides and Probes

The incorporation of a hexaethylene glycol linker is instrumental in the design and synthesis of sophisticated fluorescently labeled oligonucleotides and probes. The HEG moiety provides spatial separation between the oligonucleotide and a conjugated molecule, which is crucial for maintaining the functionality of both components.

Scorpion-type qPCR probes are bifunctional molecules that contain a PCR primer covalently linked to a probe sequence. premierbiosoft.com A key feature of their design is a PCR blocker, which is essential to prevent the polymerase from extending through the probe element. biosearchtech.com Hexaethylene glycol (HEG) is commonly employed as this blocking agent. premierbiosoft.combiosearchtech.comresearchgate.net

In the structure of a Scorpion primer, the probe element is a self-complementary stem sequence with a fluorophore at one end and a quencher at the other. premierbiosoft.com This hairpin loop structure is attached to the 5' end of the primer via the HEG linker. biosearchtech.comresearchgate.net During the PCR reaction, the primer extends, and in the subsequent cycle, the probe sequence unfolds and hybridizes to the newly synthesized target sequence. This conformational change separates the fluorophore and the quencher, leading to a detectable fluorescent signal. premierbiosoft.com The HEG linker's role is to physically prevent the DNA polymerase from copying the probe portion of the molecule, which would otherwise lead to false-positive signals. biosearchtech.com This unimolecular mechanism results in rapid signal generation and high specificity. premierbiosoft.combiosyn.com

Probe ComponentFunctionRole of Hexaethylene Glycol (HEG)
PCR PrimerInitiates DNA synthesisCovalently linked to the probe via the HEG linker
Probe SequenceBinds to the target sequenceSpatially separated from the primer by the HEG linker
Fluorophore & QuencherSignal generationThe HEG linker ensures the integrity of the probe structure for proper functioning
HEG Linker PCR Blocker Prevents polymerase read-through into the probe sequence

Hexaethylene glycol phosphoramidite (B1245037) serves as a versatile spacer for attaching a variety of reporter molecules and affinity tags to oligonucleotides. broadpharm.comlumiprobe.com The long, hydrophilic nature of the HEG linker is advantageous as it separates the attached molecule from the oligonucleotide strand, minimizing steric hindrance and potential interference with hybridization or enzymatic processes. broadpharm.comlumiprobe.com

This linker is frequently used for applications such as spacing biotin (B1667282) from an oligonucleotide, which is a common strategy for affinity purification or detection using streptavidin-based systems. broadpharm.comlumiprobe.com Furthermore, HEG phosphoramidite can be used to conjugate a wide array of other molecules, including fluorescent dyes and other reporter groups, to the 5' terminus of synthetic oligonucleotides. The ability to introduce these modifications is crucial for various molecular biology techniques, including fluorescence microscopy, flow cytometry, and various hybridization assays.

Conjugated MoleculePurposeAdvantage of HEG Linker
BiotinAffinity tag for purification or detectionProvides spatial separation from the oligonucleotide for efficient binding to streptavidin
Fluorescent DyesReporter molecules for visualization and quantificationReduces quenching effects and steric hindrance, preserving dye fluorescence and oligonucleotide hybridization
Other Affinity TagsVarious molecular recognition applicationsOffers a flexible and hydrophilic spacer to maintain the functionality of both the tag and the oligonucleotide

Bioconjugation Strategies and Surface Functionalization of Oligonucleotides

The ability to immobilize or conjugate oligonucleotides to various surfaces and materials is fundamental to the development of many modern biotechnologies, including microarrays and biosensors. Hexaethylene glycol phosphoramidite plays a significant role in these bioconjugation and surface functionalization strategies.

The covalent attachment of oligonucleotides to solid supports like glass or silicon is a foundational technique for applications such as DNA microarrays. google.comsonar.ch Hexaethylene glycol linkers can be incorporated into oligonucleotides to facilitate this attachment and to act as a spacer, extending the DNA away from the surface. This spacing is critical to reduce steric hindrance and improve the accessibility of the immobilized oligonucleotides for hybridization with their complementary targets in solution. nih.gov

The process often involves derivatizing the glass or silicon surface with functional groups, such as amines, that can then react with a modified oligonucleotide to form a stable covalent bond. sonar.ch The inclusion of one or more HEG units within the oligonucleotide structure provides a flexible, hydrophilic tether to the surface. Research has shown that the presence of HEG spacers between the oligonucleotide and the surface linker can facilitate the hybridization of DNA oligonucleotides, particularly when bulky conjugates like nanoparticles are involved. nih.gov

The functionalization of nanomaterials, such as gold nanoparticles (AuNPs), with DNA has led to the development of novel diagnostic and therapeutic tools. nih.govtaylorfrancis.com DNA-functionalized AuNPs have unique optical properties that can be harnessed for colorimetric biosensing. taylorfrancis.com

Hexaethylene glycol linkers can be incorporated into the DNA strands used to functionalize these nanoparticles. The HEG spacer serves to extend the DNA sequence away from the nanoparticle surface, which can improve hybridization efficiency with target nucleic acids by overcoming steric constraints. nih.gov The hydrophilic nature of the HEG linker also helps to maintain the colloidal stability of the DNA-AuNP conjugates in aqueous buffers. broadpharm.comlumiprobe.com The ability to create stable and functional DNA-nanoparticle conjugates is essential for their application in areas such as targeted drug delivery and advanced molecular diagnostics.

ApplicationRole of HEG Linker in DNA-Functionalized Gold Nanoparticles
BiosensingActs as a spacer to improve hybridization efficiency of the DNA probe with its target.
Nanostructure AssemblyProvides flexibility to the DNA linkers, facilitating the programmed assembly of nanoparticles.
Drug DeliveryThe hydrophilic nature can contribute to the overall stability and biocompatibility of the nanoparticle conjugate.

Conjugating lipids, such as cholesterol, to oligonucleotides can significantly enhance their cellular uptake and in vivo stability, which is particularly important for therapeutic applications like antisense and siRNA technologies. biosyn.com A common strategy for creating these conjugates involves the use of a hexaethylene glycol linker between the lipid and the oligonucleotide. nih.govnih.govsigmaaldrich.com

Structural and Mechanistic Investigations of Modified Nucleic Acid Architectures

The integration of non-nucleosidic linkers, such as those derived from hexaethylene glycol (HEG) phosphoramidite, into nucleic acid structures provides a powerful tool for investigating their complex architectures and functional mechanisms. These flexible, hydrophilic spacers can be strategically incorporated to modulate stability, probe folding pathways, and engineer novel structural motifs.

Stabilization of RNA Hairpin Structures Through Linker Integration

RNA hairpins are ubiquitous secondary structures crucial for biological processes like gene expression and intermolecular recognition. nih.gov However, their thermodynamic instability, particularly the tendency to unfold and form duplexes at high concentrations, poses a significant challenge for structural studies. nih.govnih.govresearchgate.net To overcome this, researchers have developed methods to stabilize hairpin structures by covalently linking the 5' and 3' ends of the RNA strand at the base of the stem. nih.gov One effective strategy involves the use of a hexaethylene glycol linker, which is incorporated during solid-phase synthesis, followed by enzymatic circularization using T4 RNA ligase. nih.govnih.govresearchgate.net

This approach has been shown to substantially increase the thermodynamic stability of the hairpin. nih.gov In a study involving an 8-mer guanosine-rich RNA oligomer, circularization with a HEG linker resulted in a significant increase in the melting temperature (Tm) of 20°C compared to the unlinked, open form. nih.gov This enhanced stability is also reflected in the change in Gibbs free energy (ΔG°37), which indicates a more stable structure. nih.gov The HEG linker is advantageous because it is chemically stable, its length can be easily modulated, and it does not interfere with the native structure of the double-helical stem. nih.gov This stabilization technique is valuable for preparing robust RNA constructs for structural analysis by methods such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 1: Thermodynamic Parameters of RNA Hairpins

Oligomer Form Melting Temperature (Tm) in °C Free Energy (ΔG°37) in kcal/mol
Open (Unlinked) Form 51.2 -3.64
Circular (HEG-Linked) Form 71.2 -5.58

Modulation of G-Quadruplex DNA Folding and Pressure Sensitivity

G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of nucleic acids. Their formation and stability are influenced by environmental factors, including hydrostatic pressure. The effect of pressure is dependent on the volumetric difference (ΔV) between the folded and unfolded states. medchemexpress.com Chemical modification with HEG has been used as a tool to probe and modulate the pressure sensitivity of these structures. medchemexpress.com

In a study investigating the thrombin binding aptamer (TBA), a well-characterized G-quadruplex, a hexaethylene glycol unit was covalently attached to the 5'-terminus. medchemexpress.com The stability of this HEG-modified G-quadruplex was found to decrease more significantly with increasing pressure compared to the unmodified TBA. medchemexpress.com This was quantified by a substantial increase in the change of partial molar volume (ΔV) upon folding, from 54.6 cm³ mol⁻¹ for the unmodified TBA to 101 cm³ mol⁻¹ for the 5'-HEG-modified version. medchemexpress.com This result indicates that the HEG moiety enhances the effect of pressure on the G-quadruplex folding, likely by disrupting stacked structures and altering hydration during quadruplex formation. medchemexpress.com

The position of the HEG linker is critical to its effect. When HEG was used to replace the first loop of the TBA, the ΔV value was 62.8 cm³ mol⁻¹, while replacement of the second loop resulted in a ΔV of 82.8 cm³ mol⁻¹. medchemexpress.com These findings suggest that the 5'-linked HEG disrupts a stacked structure involving the second loop on the G-quartet, a stacking that is accompanied by dehydration. medchemexpress.com Thus, modification with HEG units provides a method to rationally control the pressure response of G-quadruplex DNA. medchemexpress.com

Table 2: Effect of HEG Modification on the Partial Molar Volume Change of G-Quadruplex Folding

Thrombin Binding Aptamer (TBA) Variant Change of Partial Molar Volume (ΔV) in cm³ mol⁻¹
Unmodified TBA 54.6
TBA with 5'-HEG Linker 101.0
TBA with Loop 1 replaced by HEG 62.8
TBA with Loop 2 replaced by HEG 82.8

Engineering Inter-Strand Cross-Links in DNA Duplexes

Covalently cross-linking the two strands of a DNA duplex can enhance the stability of DNA nanostructures and is a valuable tool for studying DNA metabolism and repair. This compound can be utilized to create flexible tethers for engineering site-specific inter-strand cross-links (ICLs). The synthesis of oligonucleotides containing functional groups at the terminus of a linker allows for subsequent chemical reactions to form a covalent bond between the strands.

A general strategy involves incorporating modified nucleotides bearing linker arms with reactive functionalities, such as an amine on one strand and a carboxylic acid on the complementary strand. nih.gov After hybridization of the two strands, a chemical coupling reaction, for example forming an amide bond, creates the ICL. nih.gov The flexibility and length of the linker are critical for efficient coupling. A hexaethylene glycol spacer provides a sufficiently long and flexible tether (approximately 18 atoms) to span the distance across the major or minor groove of the DNA duplex, facilitating the reaction between the terminal functional groups. nih.gov Studies have shown that the efficiency of ICL formation is dependent on the distance between the attachment points and the length of the linkers. nih.gov The resulting cross-linked duplexes exhibit significantly increased thermal stability, with melting temperatures (Tm) raised by as much as 17.8 °C, without major distortion of the global B-form DNA structure. nih.gov

Development of Precisely Defined Aptamer-Polymer and Other Novel Oligonucleotide Conjugates

This compound is a key reagent in the synthesis of precisely defined oligonucleotide conjugates, particularly for aptamers. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets. For therapeutic applications, it is often necessary to conjugate them to polymers like polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties, such as increasing circulation half-life by reducing renal filtration. nih.gov

While traditional PEGylation uses polydisperse PEG molecules, HEG phosphoramidite allows for the incorporation of a monodisperse, discrete-length PEG linker (dPEG). This provides a spacer of a precise, defined length between the oligonucleotide and the conjugated molecule. Using HEG phosphoramidite in automated solid-phase synthesis enables the direct incorporation of this hydrophilic spacer at any desired position within the oligonucleotide, typically at the 5' or 3' end. This precise control over the linker length and attachment point is crucial for optimizing the binding affinity and biological activity of the aptamer-conjugate. The hydrophilic nature of the HEG spacer also helps to maintain the solubility of the conjugate. This approach is used to create aptamer-polymer conjugates, as well as to attach other functional molecules like biotin or fluorescent dyes, where spatial separation from the oligonucleotide is required.

Methodological Enhancements in Synthetic Oligonucleotide Purification

The purity of synthetic oligonucleotides is critical for their application in research, diagnostics, and therapeutics. Hexaethylene glycol linkers have been employed in strategies designed to enhance the purification process and reduce process-related impurities.

Utilization of Modified Solid Supports for Process-Related Impurity Reduction

In solid-phase oligonucleotide synthesis, the growing DNA or RNA chain is attached to an insoluble support, typically controlled pore glass (CPG) or polystyrene. The efficiency of the synthesis can be affected by steric hindrance, especially for longer oligonucleotides or when using bulky modified monomers. This can lead to an accumulation of failure sequences (shorter, truncated oligonucleotides), which are process-related impurities that must be removed.

Characterization and Analytical Techniques for Hexaethylene Glycol Modified Oligonucleotides

Spectroscopic Methods for Conjugate Verification and Structural Analysis

Spectroscopic techniques are fundamental in the initial verification and structural assessment of HEG-modified oligonucleotides.

UV-Vis Spectroscopy is a primary tool for quantifying nucleic acids and confirming conjugation. The absorbance of an oligonucleotide solution is measured at 260 nm (A260), the wavelength at which the nucleobases have maximum absorbance. While the HEG linker itself does not absorb significantly at this wavelength, changes in the molar extinction coefficient can be observed upon conjugation. mdpi.com UV-Vis spectroscopy is also employed to monitor the thermal denaturation of HEG-modified oligonucleotides, providing data for melting temperature (Tm) analysis. google.com

Circular Dichroism (CD) Spectroscopy provides insights into the secondary structure of the modified oligonucleotides. nih.gov DNA and RNA molecules exhibit characteristic CD spectra depending on their conformation (e.g., A-form, B-form, Z-form, or G-quadruplex). nih.govnih.gov The attachment of a flexible HEG linker can potentially perturb the local or global structure of the oligonucleotide. Comparative CD analysis of the unmodified and HEG-modified oligonucleotide can reveal any significant conformational changes induced by the modification. nih.gov For instance, the formation of compact particles from DNA in solutions containing polyethylene (B3416737) glycol (a longer chain polymer related to HEG) can generate a characteristic psi (ψ) type CD spectrum. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the purification and purity assessment of HEG-modified oligonucleotides, separating the desired conjugate from unreacted starting materials and synthesis byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analysis and purification. nih.govatdbio.comnih.gov Several modes of HPLC are employed:

Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone. sigmaaldrich.comnih.gov Since the HEG linker is neutral, the retention time of the modified oligonucleotide is often similar to its unmodified counterpart, though slight shifts can occur. umich.edu IE-HPLC is particularly useful for separating full-length products from shorter, truncated sequences (n-1, n-2 mers) that are common impurities in oligonucleotide synthesis. sigmaaldrich.comknauer.net The high resolving power of IE-HPLC makes it suitable for analyzing oligonucleotides up to 40 bases in length and can be performed at high pH to disrupt secondary structures that might interfere with separation. atdbio.comsigmaaldrich.com

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. atdbio.comnih.gov The addition of a hydrophilic HEG linker will typically decrease the retention time of the oligonucleotide on a C8 or C18 column compared to the unmodified version. This technique is effective for separating the modified oligonucleotide from more hydrophobic impurities. atdbio.com

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) combines the principles of ion-exchange and reversed-phase chromatography and is widely used for oligonucleotide analysis due to its compatibility with mass spectrometry. nih.govyoutube.comchromatographyonline.com An ion-pairing agent, such as an alkylamine, is added to the mobile phase to neutralize the negative charges on the oligonucleotide backbone, allowing it to interact with the hydrophobic stationary phase. chromatographyonline.com This method provides excellent resolution and can separate oligonucleotides with subtle differences, including the presence of a HEG modification. nih.govnih.gov

A summary of typical HPLC conditions is provided in the table below.

HPLC Mode Stationary Phase Mobile Phase Principle Separation Basis Application for HEG-Oligonucleotides
Ion-Exchange (IE-HPLC)Quaternary ammonium (B1175870) functionalized polymerSalt gradient (e.g., NaCl, NaBr)Charge (number of phosphate groups)Removal of truncated sequences (n-1 mers). sigmaaldrich.comknauer.net
Reversed-Phase (RP-HPLC)C8 or C18 silica (B1680970)Organic solvent gradient (e.g., acetonitrile)HydrophobicitySeparation from hydrophobic impurities; modified oligo elutes earlier. atdbio.com
Ion-Pair Reversed-Phase (IP-RP-HPLC)C18 silicaOrganic solvent gradient with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate)Hydrophobicity of the ion-pairHigh-resolution analysis and purification, MS-compatible. nih.govchromatographyonline.com

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of the HEG-modified oligonucleotide, thereby verifying the successful conjugation. idtdna.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that generates intact molecular ions of large biomolecules like oligonucleotides. nih.gov It is particularly well-suited for analyzing PEG-oligonucleotide conjugates. acs.orgnih.gov ESI-MS can accurately determine the molecular weight, allowing for the confirmation of the addition of the HEG unit and the identification of individual conjugates that may differ by a single ethylene (B1197577) glycol unit. nih.gov The technique is also valuable for identifying components in a mixture that are not resolved by HPLC. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for determining the molecular mass of oligonucleotides. nih.gov In MALDI-TOF, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. While ESI-MS is often preferred for its resolution with highly polymerized PEG conjugates, MALDI-TOF is a rapid and sensitive method for verifying the mass of synthetic oligonucleotides and can be used to check for the presence of the HEG modification. acs.orgnih.gov It can also be used to analyze unpurified reaction mixtures to identify potential issues during synthesis. nih.gov

Technique Ionization Method Key Advantages for HEG-Oligonucleotides Typical Findings
ESI-MSElectrospray IonizationHigh accuracy and resolution, suitable for polydisperse samples, compatible with LC. idtdna.comacs.orgnih.govConfirms exact molecular weight of the conjugate, can resolve species with different numbers of ethylene glycol units. nih.gov
MALDI-TOF MSMatrix-Assisted Laser Desorption/IonizationHigh throughput, good for routine QC, can analyze crude samples. nih.govVerifies the mass of the final product, confirms successful conjugation, identifies synthesis byproducts. nih.gov

Electrophoretic Analysis for Size and Purity Profiling

Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique used to separate nucleic acids based on their size, charge, and conformation. wikipedia.orgthermofisher.com It is an effective method for assessing the purity and size homogeneity of HEG-modified oligonucleotides. technologynetworks.com

Under denaturing conditions (e.g., in the presence of urea), PAGE separates oligonucleotides primarily by their length. thermofisher.com This allows for the visualization of the main product alongside any shorter, failed sequences (truncations) or longer impurities. nih.gov The HEG-modified oligonucleotide will migrate slightly slower than its unmodified counterpart of the same length due to the increased molecular weight and hydrodynamic radius imparted by the HEG linker. This shift in mobility on the gel provides further evidence of successful conjugation. For instance, in a study analyzing the degradation of a G-quadruplex-forming oligonucleotide, PAGE was used to monitor the change in oligonucleotide length over time. nih.gov

Biophysical Characterization of Modified Nucleic Acid Structures

Beyond verification and purity, it is often critical to understand how the HEG modification affects the biophysical properties of the oligonucleotide, particularly its ability to hybridize to a target sequence or adopt a specific three-dimensional structure.

Melting Temperature (Tm) Studies: The melting temperature is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. It is a key indicator of duplex stability. The addition of a HEG linker can influence the Tm. Studies have shown that ethylene glycol and its polymers can decrease the melting temperature of DNA. google.comnih.gov This effect is attributed to factors like volume exclusion, which can increase the effective concentration of the oligonucleotide and favor binding, and alterations in hydration. nih.govresearchgate.net Tm is typically measured by monitoring the change in UV absorbance at 260 nm as the temperature is increased. google.com

Technique Parameter Measured Information Gained for HEG-Oligonucleotides
Melting Temperature (Tm) AnalysisTemperature of duplex dissociationStability of the modified oligonucleotide duplex; effect of the HEG linker on hybridization thermodynamics. nih.govnih.gov
Atomic Force Microscopy (AFM)Surface topography, molecular structureVisualization of individual modified oligonucleotides and their assemblies; conformational changes. nih.gov
Dynamic Light Scattering (DLS)Hydrodynamic radius, size distributionOverall size of the conjugate in solution, aggregation state, polydispersity. nih.govunchainedlabs.comresearchgate.net

Future Research Directions and Translational Perspectives in Nucleic Acid Technologies

Emerging Applications in Advanced Molecular Tools and Diagnostics

The conjugation of hexaethylene glycol phosphoramidite (B1245037) to oligonucleotides is paving the way for novel applications in advanced molecular tools and diagnostics. This hydrophilic and flexible linker enhances the properties of nucleic acid-based technologies, leading to improved performance and new functionalities.

One key area of advancement is in the development of sophisticated molecular probes. For instance, hexaethylene glycol linkers are used in the synthesis of Scorpion-type qPCR probes. lumiprobe.combroadpharm.com These probes contain a primer, a probe sequence, and a fluorophore-quencher pair. The flexible linker allows for efficient hybridization and subsequent signal generation upon target recognition. Furthermore, the hydrophilic nature of the hexaethylene glycol chain helps to maintain the probe's solubility and accessibility in aqueous environments. umich.edu The use of such linkers can also spatially separate a reporter molecule, like biotin (B1667282), from the oligonucleotide strand, which is crucial for minimizing steric hindrance in diagnostic assays. lumiprobe.combroadpharm.com

In the realm of diagnostics, these linkers are being integrated into platforms for the detection of pathogens. For example, self-resetting molecular probes have been designed for the repeated detection of viral RNA, such as SARS-CoV-2. nih.gov These systems can utilize a three-way junction probe design where different fluorescent dyes can be attached to designate various viral targets, and the hexaethylene glycol linker can facilitate the necessary conformational changes for signal generation. nih.gov This approach enhances the screening capability for infectious diseases and showcases the versatility of the linker in creating multiplexed diagnostic tools. nih.gov

Moreover, hexaethylene glycol linkers are instrumental in the construction of antibody-oligonucleotide conjugates (AOCs). nih.govmdpi.com These conjugates combine the target specificity of antibodies with the therapeutic or diagnostic capabilities of oligonucleotides. The linker facilitates the attachment of the nucleic acid cargo to the antibody, and its flexibility can be crucial for the proper functioning of both moieties. nih.gov Such modular platforms hold promise for a wide range of diagnostic and therapeutic applications, allowing for the targeted delivery of nucleic acid-based payloads to specific cells or tissues. nih.govmdpi.com

Methodological Advancements in Site-Specific Functionalization

The precise placement of modifications within an oligonucleotide is critical for its function. Hexaethylene glycol phosphoramidite is a key reagent in the automated, site-specific functionalization of synthetic nucleic acids. nih.gov This phosphoramidite can be incorporated at the 5', 3', or internal positions of an oligonucleotide during solid-phase synthesis. nih.gov This allows for the strategic placement of the flexible hexaethylene glycol linker to introduce specific functionalities or to act as a spacer.

A primary method for incorporating the hexaethylene glycol linker is through standard phosphoramidite chemistry on an automated DNA synthesizer. nih.govnih.gov This involves the use of a 4,4'-dimethoxytrityl (DMT)-protected this compound, which can be coupled to the growing oligonucleotide chain at the desired position. umich.edu This method offers high efficiency and control over the placement of the linker.

Recent advancements have also focused on post-synthetic conjugation methods, often employing "click chemistry." nih.govacs.org This approach involves synthesizing an oligonucleotide with a reactive handle, such as an alkyne or an azide, which can then be "clicked" with a molecule containing the complementary functional group. Hexaethylene glycol linkers can be designed to incorporate these reactive groups, allowing for the attachment of a wide variety of molecules, including fluorophores, peptides, and drugs, after the oligonucleotide has been synthesized and purified. nih.govacs.orgglenresearch.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a highly efficient and specific click reaction used for this purpose. nih.govatdbio.com The development of strain-promoted azide-alkyne cycloaddition (SPAAC) further expands the utility by eliminating the need for a potentially toxic copper catalyst. acs.org

The ability to attach two different reporter groups at specific internucleotide linkages is another area of progress. nih.gov This can be achieved by modifying internucleotide linkages to create phosphoramidates for amine-specific reporters and phosphorothioates for thiol-specific reporters, with the hexaethylene glycol linker potentially serving to space these modifications. nih.gov

These methodological advancements provide researchers with a versatile toolbox for creating highly tailored oligonucleotides with precise control over the location and nature of their functional modifications, which is essential for developing next-generation therapeutics and diagnostics.

Computational and Theoretical Approaches to Oligonucleotide-Linker Design

Computational and theoretical methods are becoming increasingly vital in the rational design of oligonucleotide-linker conjugates, including those incorporating hexaethylene glycol. These approaches allow for the prediction of the structural and dynamic properties of these complex molecules, guiding the design process before synthesis and experimental validation. nih.govresearchgate.net

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of PEGylated biomolecules at an atomic level. nih.govresearchgate.netrsc.orgrsc.orgnih.gov By simulating the movement of atoms over time, researchers can gain insights into the conformation, flexibility, and interactions of the hexaethylene glycol linker and its impact on the attached oligonucleotide. nih.gov These simulations can help determine the optimal linker length and structure to achieve desired properties, such as enhanced stability, improved solubility, or specific spatial arrangements of functional groups. researchgate.net For instance, MD simulations have been used to study the effect of PEGylation on the conformation of peptides and to understand how PEG chains can shield drug molecules from plasma proteins. nih.gov

Computational drug design and molecular mechanics methods are also employed to model and estimate the properties of biologically active molecules. nih.gov These approaches can be used to predict how an oligonucleotide-linker conjugate will bind to its target and to assess the impact of the linker on binding affinity and specificity. nih.govnih.gov For example, computational programs can be used to model the conjugation of a drug to an antibody through a linker, allowing for the virtual construction and evaluation of antibody-drug conjugates. nih.gov

The design of genetic circuits and the application of synthetic biology principles also benefit from computational tools. mdpi.com Software that facilitates the design of genetic circuits often incorporates standardized data formats to enable the reuse and sharing of DNA sequences and functional parts. mdpi.com As oligonucleotides with flexible linkers like hexaethylene glycol become integrated into more complex synthetic biology constructs, these design tools will be essential for managing complexity and predicting system behavior.

Furthermore, computational approaches are used to analyze and filter large datasets of sequence information, which is a crucial first step in the in-silico design of oligonucleotides for specific applications. nih.gov By combining sequence analysis with structural modeling, researchers can design oligonucleotides with optimized properties for use as primers, probes, or therapeutic agents. nih.gov

The integration of these computational and theoretical methods into the workflow of oligonucleotide-linker design promises to accelerate the development of novel nucleic acid-based technologies with enhanced performance and functionality.

Q & A

Q. What is the primary role of hexaethylene glycol (HEG) phosphoramidite in oligonucleotide synthesis?

HEG phosphoramidite serves as a hydrophilic spacer to spatially separate functional groups (e.g., fluorophores, quenchers, or ligands) from the oligonucleotide backbone. This separation reduces steric hindrance and improves probe specificity, as seen in molecular beacons and Scorpion-type qPCR probes. For example, HEG spacers minimize undesired interactions between the MGB quencher and fluorescent dyes, enhancing signal-to-background ratios in hybridization assays .

Q. How does HEG phosphoramidite improve solid-phase synthesis of complex oligonucleotide structures?

In branched or multimeric oligonucleotides (e.g., trident RNA nanostructures), HEG spacers enhance coupling efficiency by reducing steric constraints during phosphoramidite addition. Without HEG, synthesis yields drop significantly due to hindered access to reactive sites on solid supports. Modified synthesis protocols with extended coupling times (e.g., 3–5 minutes) and DMT-ON mode are often employed to maximize full-length product formation .

Advanced Research Questions

Q. How can researchers optimize HEG spacer length for dimeric aptamer activity?

Systematic evaluation involves synthesizing aptamers with 2–10 HEG units and testing their biological activity. For instance, thrombin-inhibiting aptamers linked by 8 HEG units show optimal activity (IC₅₀ ~16 nM), while shorter spacers (e.g., 4 units) reduce efficacy by ~50%. Activity is assessed via thrombin inhibition assays and surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What methodological steps address low yields in oligonucleotides with multiple HEG spacers?

Key strategies include:

  • Coupling optimization : Increase phosphoramidite coupling time to 5–7 minutes.
  • Spacer placement : Position HEG units at internal sites to minimize steric effects.
  • Purification : Use reverse-phase HPLC (RP-HPLC) to isolate full-length products from truncated sequences. Mass spectrometry (MS) confirms molecular weight and purity .

Q. How do HEG spacers improve SNP detection specificity in molecular beacons?

Inserting HEG between the stem and loop regions decouples their thermodynamic interactions, preventing false signals caused by stem-loop hybridization. For example, HEG-modified beacons achieve >95% specificity for single-base mismatches in qPCR assays. Validation includes melt curve analysis and fluorescence resonance energy transfer (FRET) efficiency measurements .

Q. What analytical techniques validate HEG spacer incorporation in oligonucleotides?

  • RP-HPLC : Resolves full-length products from failure sequences (retention time shifts indicate spacer incorporation).
  • ESI-MS : Confirms molecular weight (e.g., +784 Da per HEG unit).
  • Fluorescence assays : Quantify probe performance (e.g., S/B ratio improvements from 1.4–1.9× with HEG spacers) .

Q. How are HEG spacers utilized in lipid-conjugated therapeutic oligonucleotides?

HEG acts as a flexible linker between hydrophobic moieties (e.g., cholesterol) and oligonucleotides, enhancing solubility and cellular uptake. For anti-HIV G-quadruplex-forming sequences, HEG-cholesterol conjugates synthesized via solid-phase methods show improved nuclease resistance and target binding in serum stability assays .

Methodological Considerations Table

ApplicationKey ParameterMethodological InsightReference
Aptamer dimerizationHEG unit count8 units optimize thrombin inhibition; SPR measures KD <1 nM for high-affinity binding
Molecular beacon designStem-loop separationHEG spacers reduce false positives by 30–40% in SNP detection assays
Trident RNA synthesisCoupling timeExtended to 5 minutes with DMT-ON mode; RP-HPLC purity >90%
Lipid-oligonucleotide conjugatesSpacer hydrophilicityHEG improves solubility (2–3×) in aqueous buffers compared to alkyl linkers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.